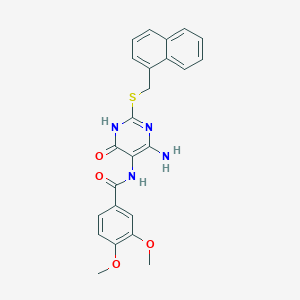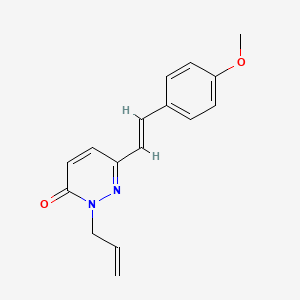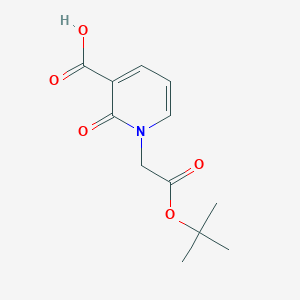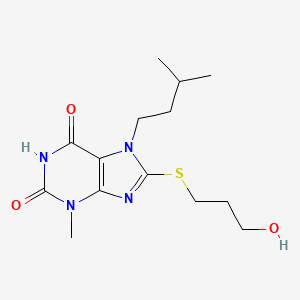
N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" often involves multiple steps, including condensation, nucleophilic substitution, and catalytic reduction processes. For instance, the synthesis of related compounds has been demonstrated through base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, followed by IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction for structural characterization (H. Nagarajaiah & N. Begum, 2015).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, crystal structures of related (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined, revealing the inclinations of the pyrimidine ring to the naphthalene or benzene ring systems and the formation of inversion dimers through hydrogen bonds (S. Subasri et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of "this compound" can involve electrophilic substitution, oxidation, and reduction processes. These reactions are crucial for modifying the compound for specific applications. Related studies have explored the reductive chemistry of novel compounds, demonstrating the selective toxicity mechanisms through enzymatic reduction processes (B. Palmer et al., 1995).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystal structure, can be significantly influenced by its molecular architecture. For example, related fluorinated polyimides show varied solubility in organic solvents, low moisture absorption, and excellent thermal stability, highlighting the importance of molecular design in dictating physical properties (S. Hsiao et al., 2004).
Scientific Research Applications
Antibacterial Applications
Compounds with structural elements similar to the one have been synthesized and evaluated for their antibacterial properties. For example, a series of naphthalene derivatives were synthesized and shown to have significant antibacterial activity, with some compounds exhibiting the lowest minimum inhibitory concentration (MIC) values against specific bacterial strains, such as Proteus vulgaris (Ravichandiran et al., 2015).
Anticancer Evaluation
Naphthoquinone derivatives, which share structural motifs with the compound of interest, have demonstrated potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have shown to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as chemotherapeutic agents (Ravichandiran et al., 2019).
Material Science Applications
In the realm of materials science, specific naphthalene derivatives have been incorporated into novel fluorinated polyimides, resulting in materials with unique properties such as low moisture absorption, low dielectric constants, and excellent thermal stability. These materials could be promising for applications in electronics and aerospace industries due to their advantageous physical properties (Chung & Hsiao, 2008).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antibacterial action .
Mode of Action
It’s possible that it interacts with its targets in a way similar to other benzothiazole derivatives .
Biochemical Pathways
The presence of an aminomethyl group suggests potential involvement in various biochemical reactions .
Result of Action
properties
IUPAC Name |
N-[4-amino-2-(naphthalen-1-ylmethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-31-18-11-10-15(12-19(18)32-2)22(29)26-20-21(25)27-24(28-23(20)30)33-13-16-8-5-7-14-6-3-4-9-17(14)16/h3-12H,13H2,1-2H3,(H,26,29)(H3,25,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQFAHHKJOKGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC4=CC=CC=C43)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)
![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)
![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)




![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)


